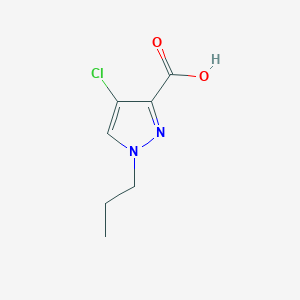![molecular formula C13H22N2OS B2621171 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol CAS No. 1504550-55-3](/img/structure/B2621171.png)
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a potent inhibitor of the protein kinase enzyme, which plays a crucial role in the regulation of cell growth and division. This compound has shown promising results in various preclinical studies, making it a potential candidate for the development of new drugs.
作用機序
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives, which share a similar structure, are known to interact with their targets leading to various changes that contribute to their biological activities .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
実験室実験の利点と制限
One of the advantages of using 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol in lab experiments is its potency and specificity towards the protein kinase enzyme. This makes it an ideal tool for studying the role of this enzyme in various cellular processes. However, one of the limitations of using this compound is its potential toxicity towards normal cells, which may limit its use in clinical settings.
将来の方向性
There are several future directions for the research on 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol. One of the directions is the development of new analogs with improved potency and specificity towards the protein kinase enzyme. Another direction is the study of the compound's potential use in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to investigate the potential side effects and toxicity of the compound towards normal cells.
合成法
The synthesis of 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol involves several steps. The first step is the synthesis of the thiazole ring, which is achieved by reacting 2-mercapto-1,3-thiazole with tert-butyl bromoacetate. The resulting product is then reacted with piperidine to form the final compound.
科学的研究の応用
The compound has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
IUPAC Name |
4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OS/c1-12(2,3)10-9-17-11(15-10)8-13(16)4-6-14-7-5-13/h9,14,16H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPHFWSFQMMISM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)CC2(CCNCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


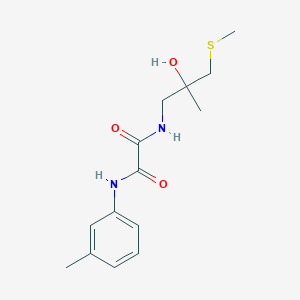


![4-(4-tert-butylbenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2621096.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2621098.png)
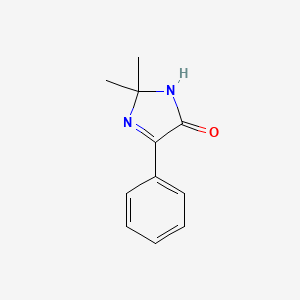
![3-chloro-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2621101.png)
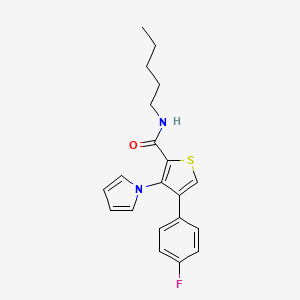
![3-butyl-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2621103.png)
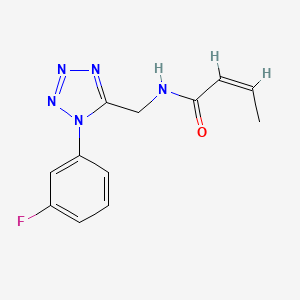
![1-Isopropyl-7,8-dimethoxy-1,5-dihydroindeno[1,2-b]pyrazolo[4,3-e]pyridine-4-carboxylic acid](/img/structure/B2621109.png)
